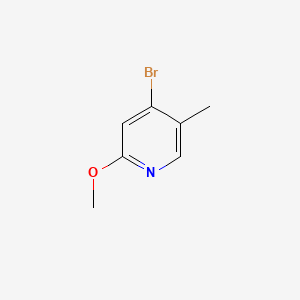

4-Bromo-2-methoxy-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACMFJALIRLQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-Bromo-2-methoxy-5-methylpyridine

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-5-methylpyridine

Introduction

This compound is a strategically important heterocyclic building block in the fields of medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of a bromine atom at the 4-position provides a versatile handle for the introduction of further molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The methoxy and methyl substituents on the pyridine ring also play a crucial role in modulating the electronic properties and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties when incorporated into a larger drug candidate.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the viable synthetic routes to this compound. We will delve into two primary synthetic strategies, providing not only step-by-step protocols but also the underlying chemical principles and rationale for the experimental choices.

Synthetic Strategy I: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] This approach is particularly advantageous when direct halogenation of the aromatic ring is either not feasible or lacks the desired regioselectivity. For the , this strategy commences with the corresponding aminopyridine precursor.

Conceptual Overview

The reaction proceeds in two main stages:

-

Diazotization: The starting material, 2-methoxy-5-methylpyridin-4-amine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrobromic acid) at low temperatures to form a pyridin-4-diazonium salt. The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.

-

Halogenation: The diazonium salt is then treated with a copper(I) bromide catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product, this compound, while regenerating the copper(I) catalyst.[1][3]

This method offers high regioselectivity, as the position of the bromine atom is predetermined by the location of the amine group on the starting material.

Visualizing the Sandmeyer Pathway

Caption: Synthetic pathway via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous Sandmeyer reactions on substituted aminopyridines.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-methoxy-5-methylpyridin-4-amine | 138.17 | 10.0 | 1.38 g |

| 48% Hydrobromic acid (HBr) | 80.91 | - | 15 mL |

| Sodium nitrite (NaNO₂) | 69.00 | 12.0 | 0.83 g |

| Copper(I) bromide (CuBr) | 143.45 | 1.0 | 0.14 g |

| Dichloromethane (DCM) | 84.93 | - | - |

| Saturated sodium bicarbonate solution | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |

| Deionized water | 18.02 | - | - |

Procedure

-

Preparation of the Diazonium Salt:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methoxy-5-methylpyridin-4-amine (1.38 g, 10.0 mmol) in 48% hydrobromic acid (15 mL).

-

Cool the resulting solution to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (0.83 g, 12.0 mmol) in deionized water (5 mL) and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred aminopyridine solution over 15-20 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 250 mL flask, dissolve copper(I) bromide (0.14 g, 1.0 mmol) in 48% hydrobromic acid (5 mL).

-

Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid or oil.

-

Synthetic Strategy II: Direct Electrophilic Bromination

An alternative approach to the is the direct electrophilic bromination of a suitable precursor, 2-methoxy-5-methylpyridine. The success of this strategy hinges on the regioselectivity of the bromination reaction.

Conceptual Overview

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups such as methoxy and methyl can facilitate this reaction. The directing effects of the substituents are key to predicting the outcome:

-

2-Methoxy group: This is a strongly activating, ortho, para-directing group. It will direct incoming electrophiles to the 3- and 5-positions.

-

5-Methyl group: This is a weakly activating, ortho, para-directing group, directing to the 2-, 4-, and 6-positions.

Considering these effects in concert, the 4-position is activated by the methyl group and is sterically accessible. The 3-position is activated by the methoxy group. The 6-position is activated by the methyl group. The interplay of these electronic and steric factors suggests that bromination at the 4-position is a likely outcome, although the formation of other isomers is possible. Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or sulfuric acid.

Visualizing the Direct Bromination Pathway

Caption: Synthetic pathway via direct electrophilic bromination.

Proposed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-methoxy-5-methylpyridine | 123.15 | 10.0 | 1.23 g |

| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.78 g |

| Acetonitrile | 41.05 | - | 50 mL |

| Dichloromethane (DCM) | 84.93 | - | - |

| Saturated sodium thiosulfate | - | - | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve 2-methoxy-5-methylpyridine (1.23 g, 10.0 mmol) in acetonitrile (50 mL).

-

Add N-Bromosuccinimide (1.78 g, 10.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require gentle heating to proceed at a reasonable rate.

-

-

Work-up and Purification:

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with a saturated sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine, followed by water (25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will likely be a mixture of regioisomers and should be purified by column chromatography on silica gel to isolate the desired this compound.

-

Comparative Analysis of Synthetic Routes

| Feature | Synthetic Strategy I: Sandmeyer Reaction | Synthetic Strategy II: Direct Bromination |

| Starting Material | 2-methoxy-5-methylpyridin-4-amine | 2-methoxy-5-methylpyridine |

| Number of Steps | One-pot, two-stage reaction from the amine. | Single step from the pyridine precursor. |

| Regioselectivity | Excellent. The position of the bromine is unambiguously determined by the starting amine. | Potentially problematic. A mixture of regioisomers may be formed, requiring careful purification. |

| Reaction Conditions | Requires low temperatures (0-5 °C) for the diazotization step. Involves handling of diazonium salts. | Generally milder conditions (room temperature or gentle heating), though optimization may be required. |

| Yield | Typically moderate to good yields are expected for Sandmeyer reactions. | Yield of the desired product is dependent on regioselectivity and can be variable. |

| Scalability | Well-established and scalable, though handling of diazonium salts on a large scale requires caution. | Potentially easier to scale, but purification of isomers on a large scale could be challenging. |

| Overall Recommendation | Preferred Route: Offers a more predictable and regiochemically pure synthesis of the target compound. | Alternative Route: A viable option if the starting pyridine is more readily available than the amine. |

Conclusion

The can be effectively achieved through two primary synthetic strategies. The Sandmeyer reaction, starting from 2-methoxy-5-methylpyridin-4-amine, stands out as the more robust and reliable method, guaranteeing high regioselectivity and leading to a cleaner product profile. While direct electrophilic bromination of 2-methoxy-5-methylpyridine presents a more concise route, it is likely to be complicated by the formation of regioisomers, necessitating more rigorous purification. The choice of synthetic route will ultimately depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the purification capabilities at hand. For research and development purposes where high purity is paramount, the Sandmeyer approach is highly recommended.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

Sources

4-Bromo-2-methoxy-5-methylpyridine: A Technical Guide for Advanced Chemical Synthesis

Introduction: Strategic Importance in Medicinal Chemistry

4-Bromo-2-methoxy-5-methylpyridine is a strategically important heterocyclic building block for researchers, scientists, and professionals in drug development. Its unique substitution pattern—a bromine atom poised for cross-coupling, an activating methoxy group, and a methyl group influencing steric and electronic properties—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering field-proven insights to unlock its potential in modern medicinal chemistry. While experimental data for this specific compound is not extensively published, this guide synthesizes available information and draws logical inferences from closely related analogues to provide a comprehensive technical overview.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis, including handling, reaction setup, and purification.

Core Structural and Physical Data

| Property | Value | Source |

| CAS Number | 1227494-49-6 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Not specified (typically a solid at room temperature) | Inferred |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available (expected to be soluble in common organic solvents) | Inferred |

| Storage Conditions | 2-8°C, under inert atmosphere | Supplier recommendation |

Spectroscopic Signature (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic region. The two pyridine protons will likely appear as singlets due to the substitution pattern. The methoxy and methyl protons will also be singlets.

-

δ ~ 7.8-8.2 ppm (s, 1H, H-6)

-

δ ~ 6.7-7.0 ppm (s, 1H, H-3)

-

δ ~ 3.9-4.1 ppm (s, 3H, -OCH₃)

-

δ ~ 2.2-2.4 ppm (s, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will reflect the five aromatic carbons and the two aliphatic carbons. The carbon attached to the methoxy group will be significantly downfield, while the brominated carbon will also be deshielded.

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Manufacturing

A robust and scalable synthetic route is crucial for the accessibility of this compound for research and development. While a specific, validated protocol for this compound is not published, a logical synthetic pathway can be proposed based on established pyridine chemistry. A plausible approach involves the construction of the substituted pyridine ring followed by targeted bromination.

Proposed Synthetic Workflow

A potential synthetic route could commence from a suitably substituted aminopyridine, leveraging diazotization followed by bromination (Sandmeyer-type reaction) or direct electrophilic bromination of a pre-functionalized pyridine ring.

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the bromine atom at the 4-position of the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The C-Br bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position. This is a cornerstone reaction for building molecular complexity.[3]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 4-amino-2-methoxy-5-methylpyridine derivatives, which are common motifs in bioactive molecules.

-

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, yields 4-alkynylpyridine derivatives, which can serve as precursors for further functionalization.

-

Heck and Stille Couplings: These reactions offer additional avenues for C-C bond formation with alkenes and organostannanes, respectively.

Nucleophilic Aromatic Substitution (SₙAr)

Although less common for 4-halopyridines compared to 2- or 6-halopyridines, under forcing conditions or with highly activated nucleophiles, the bromine atom can be displaced. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.

Conceptual Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of compounds targeting a range of biological targets. While direct applications of this specific molecule are not widely reported, its utility can be inferred from the roles of similar substituted pyridines in drug development.[4]

-

Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The ability to introduce diverse substituents at the 4-position via cross-coupling allows for the exploration of the kinase active site to enhance potency and selectivity.

-

GPCR Modulators: Substituted pyridines are frequently found in ligands for G-protein coupled receptors. The modular nature of synthesis using this compound enables the rapid generation of libraries for screening against these important drug targets.

-

Other Therapeutic Areas: The versatility of the pyridine core extends to antivirals, anti-inflammatories, and central nervous system agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential for safety and to ensure its integrity.

-

Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to prevent degradation.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic placement of functional groups allows for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a comprehensive overview of its known properties and its significant potential in the field of drug discovery and medicinal chemistry, based on established principles and data from closely related analogues. As research progresses, the applications of this and similar substituted pyridines are expected to expand, further solidifying their importance in the development of novel therapeutics.

References

-

PubChem. 5-Bromo-4-methoxy-2-methylpyridine. [Link]

-

PubChem. 5-Bromo-4-methoxy-2-methylpyridine Safety and Hazards. [Link]

-

ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

-

American Elements. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]

Sources

4-Bromo-2-methoxy-5-methylpyridine CAS number 1227494-49-6

An In-Depth Technical Guide to 4-Bromo-2-methoxy-5-methylpyridine (CAS: 1227494-49-6) for Advanced Research and Development

Foreword by the Senior Application Scientist

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and versatile functionalization potential make it a "privileged scaffold" in the design of novel bioactive molecules.[3] Within this vast chemical space, polysubstituted pyridines offer the nuanced control over stereoelectronics and vectoral positioning of functional groups required for precise target engagement.

This guide focuses on a specific, yet highly valuable, building block: This compound . While specific literature on this compound (CAS No. 1227494-49-6) is emergent, its structural motifs—a strategically placed bromine atom for cross-coupling, an electron-donating methoxy group, and a methyl group for steric and electronic modulation—position it as a powerful intermediate for the synthesis of complex molecular architectures.

This document moves beyond a simple recitation of data. It is crafted from the perspective of a seasoned application scientist, aiming to provide not just the "what" but the "why." We will delve into the causality behind synthetic choices, the mechanistic underpinnings of its reactivity, and its strategic application in the context of contemporary drug discovery. Every protocol and piece of data is presented within a self-validating framework, grounded in the established principles of physical organic and synthetic chemistry, and supported by authoritative references from the broader field of pyridine chemistry.

Core Compound Profile: Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature, necessitating appropriate handling and storage to ensure its stability and purity.[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.

| Property | Value | Source |

| CAS Number | 1227494-49-6 | [4] |

| Molecular Formula | C₇H₈BrNO | [4] |

| Molecular Weight | 202.05 g/mol | [4] |

| Appearance | Solid (predicted) | General Observation |

| Storage | Inert atmosphere, 2-8°C | Supplier Data |

Structural Representation

The molecular structure provides the foundational context for understanding the compound's reactivity.

Caption: Molecular Structure of this compound.

Spectroscopic Signature (Predicted)

While experimental spectra for this specific molecule are not widely published, we can predict its characteristic spectroscopic data based on established principles and data from analogous structures.[5][6] This predicted data is invaluable for reaction monitoring and product confirmation.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -OCH₃ | δ 3.9-4.1 ppm (s, 3H) | Methoxy group at C2, deshielded by the aromatic ring and nitrogen. |

| Pyridine-H | δ 7.8-8.0 ppm (s, 1H) | Aromatic proton at C6, adjacent to the nitrogen atom. | |

| Pyridine-H | δ 6.7-6.9 ppm (s, 1H) | Aromatic proton at C3. | |

| -CH₃ | δ 2.2-2.4 ppm (s, 3H) | Methyl group on the aromatic ring. | |

| ¹³C NMR | C-Br | δ 115-120 ppm | Carbon bearing the bromine atom. |

| C-O | δ 162-165 ppm | Carbon attached to the methoxy group (C2). | |

| Pyridine Cs | δ 110-150 ppm | Remaining aromatic carbons. | |

| -OCH₃ | δ 53-56 ppm | Methoxy carbon. | |

| -CH₃ | δ 15-18 ppm | Methyl carbon. | |

| FT-IR | C-H (Aromatic) | 3050-3150 cm⁻¹ | Stretching vibrations of C-H bonds on the pyridine ring. |

| C-H (Aliphatic) | 2850-3000 cm⁻¹ | Stretching vibrations of C-H bonds in methyl and methoxy groups. | |

| C=N, C=C | 1450-1600 cm⁻¹ | Aromatic ring stretching vibrations. | |

| C-O (Ether) | 1200-1250 cm⁻¹ (asymmetric), 1020-1070 cm⁻¹ (symmetric) | C-O-C stretching of the methoxy group. | |

| C-Br | 550-650 cm⁻¹ | Carbon-bromine stretching vibration. |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical approach involves the construction of the substituted pyridine ring followed by targeted functionalization. A plausible retrosynthesis is outlined below, starting from a commercially available precursor.

Caption: Proposed retrosynthetic pathway for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet scientifically grounded, procedure. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

-

Rationale: The introduction of a hydroxyl group at the 2-position provides a handle for subsequent methoxylation and activates the ring for electrophilic substitution. This transformation can be achieved from a precursor like 2-amino-5-methylpyridine via a diazotization-hydrolysis sequence.

-

Procedure:

-

To a cooled (0-5 °C) solution of 2-amino-5-methylpyridine (1.0 eq) in aqueous sulfuric acid (e.g., 2 M), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

Gently warm the solution to 50-60 °C and maintain until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter, wash with cold water, and dry to yield 2-hydroxy-5-methylpyridine.

-

Step 2: Synthesis of 4-Bromo-2-hydroxy-5-methylpyridine

-

Rationale: The hydroxyl group at C2 is an ortho, para-director. Bromination is expected to occur at the activated C4 position.

-

Procedure:

-

Dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the mixture until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.

-

Step 3: Synthesis of this compound

-

Rationale: O-alkylation of the pyridone tautomer of 2-hydroxypyridine is a standard method to introduce a methoxy group. A strong base is required to deprotonate the hydroxyl group.

-

Procedure:

-

In an anhydrous solvent (e.g., DMF or THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a solution of 4-bromo-2-hydroxy-5-methylpyridine (1.0 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture until hydrogen evolution stops.

-

Add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry, and concentrate. Purify the final product by column chromatography.

-

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of its C-Br bond, making it an ideal substrate for constructing more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, the bromine at the electron-deficient 4-position can be displaced by strong nucleophiles. This reactivity is influenced by the electronic nature of the pyridine ring.[11]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Chemical Space

The C(sp²)-Br bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.[9]

Caption: Synthetic utility in cross-coupling reactions.

Focus: The Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[12]

Generic Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O).

-

Reaction: Heat the mixture to a temperature between 80-110 °C and monitor by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the resulting biaryl product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile building block for creating libraries of drug-like molecules. The ability to introduce diverse substituents at the 4-position via cross-coupling allows for systematic exploration of Structure-Activity Relationships (SAR).[1][13]

Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. By coupling various aryl and heteroaryl groups, novel inhibitors targeting kinases in oncology and inflammatory diseases can be synthesized.[14]

-

GPCR Modulators: Substituted pyridines are prevalent in ligands for G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents: The pyridine scaffold is found in numerous compounds with antimicrobial and antiviral properties.[2][15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1227494-49-6 is not widely available, a comprehensive safety profile can be constructed based on data for structurally related brominated and methoxylated pyridines.[3][16][17][18]

-

Hazard Statements (Expected):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[4]

-

Conclusion

This compound represents a synthetically versatile and valuable building block for researchers in drug discovery and materials science. Its true potential is unlocked through an understanding of its reactivity, particularly in modern cross-coupling methodologies. This guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and application. As with any specialized reagent, the creativity and expertise of the bench scientist will ultimately determine the novel and impactful discoveries it enables.

References

-

S. De, A. K. S K, S. K. Shaha, S. Kazi, N. Sarkar, S. Banerjee, and S. Dey, "Pyridine: the scaffolds with significant clinical diversity," RSC Med. Chem., vol. 13, no. 8, pp. 903–923, 2022. [Online]. Available: [Link]

-

A. T. N. and A. V. Adhikari, "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties," New J. Chem., vol. 38, no. 10, pp. 5018–5029, 2014. [Online]. Available: [Link]

- S. R. Cherukupalli, R. V. Priyadarshini, and V. R. Duddukuri, "Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance," Int. J. Pharm. Sci. Rev. Res., vol. 8, no. 2, pp. 134-145, 2021.

- J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. Wiley-Blackwell, 2010.

- D. L. Comins and S. O'Connor, "Synthesis of 2,3,4-Trisubstituted Pyridines," in Comprehensive Organic Synthesis II, 2nd ed., vol. 4, P. Knochel and G. A. Molander, Eds. Elsevier, 2014, pp. 589–617.

- CN102321016A, "Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate," Google Patents, Jan. 18, 2012. [Online].

- US20130090498A1, "Processes for producing 4-bromo-2-methoxybenzaldehyde," Google Patents, Apr. 11, 2013. [Online].

- US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester," Google Patents, Jun. 01, 2006. [Online].

-

M. A. Ansari, F. Alam, and M. A. Kalam, "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities," ACS Omega, vol. 8, no. 21, pp. 18693–18717, May 2023. [Online]. Available: [Link]

-

S. M. T. and A. V. Adhikari, "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties," New J. Chem., vol. 38, pp. 5018-5029, 2014. [Online]. Available: [Link]

- CN103193704A, "2-hydroxy-4-amino-5-methylpyridine heterocyclic compound," Google Patents, Jul. 10, 2013. [Online].

-

V. Kumar, A. Kumar, and S. B. Park, "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis," Future Med. Chem., vol. 14, no. 12, pp. 929-938, 2022. [Online]. Available: [Link]

- M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. Wiley, 2019.

-

A. B. Sherikar and A. R. Surana, "A review on the medicinal importance of pyridine derivatives," ResearchGate, Oct. 2016. [Online]. Available: [Link]

-

"Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines," PMC, NIH. [Online]. Available: [Link]

-

J. M. Chalker, S. C. L. Kamerlin, and B. G. Davis, "Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis," Angew. Chem. Int. Ed., vol. 56, no. 33, pp. 9845-9849, 2017. [Online]. Available: [Link]

-

M. A. G. N. A. van den Broek, et al., "Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts," Organometallics, vol. 37, no. 15, pp. 2446–2455, 2018. [Online]. Available: [Link]

-

"Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R," PMC, NIH. [Online]. Available: [Link]

-

P. J. Stang and V. V. Zhdankin, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," Inorg. Chem., vol. 61, no. 34, pp. 13466–13478, 2022. [Online]. Available: [Link]

-

A. M. Thomas, et al., "Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes," ACS Omega, vol. 4, no. 10, pp. 14346–14355, 2019. [Online]. Available: [Link]

-

A. D. Campbell and T. A. Chappie, "Impact of Cross-Coupling Reactions in Drug Discovery and Development," Molecules, vol. 27, no. 19, p. 6485, 2022. [Online]. Available: [Link]

-

M. G. Organ, "Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines," Angew. Chem. Int. Ed., vol. 54, no. 43, pp. 12594-12604, 2015. [Online]. Available: [Link]

-

D. A. Watson, et al., "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines," J. Am. Chem. Soc., vol. 138, no. 4, pp. 1192-1195, 2016. [Online]. Available: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. biosynth.com [biosynth.com]

- 5. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 8. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]

- 11. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. fishersci.com [fishersci.com]

The Strategic Intermediate: A Technical Guide to 4-Bromo-2-methoxy-5-methylpyridine for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold in Modern Medicinal Chemistry

The pyridine ring is a cornerstone of contemporary drug design, present in a significant number of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Within this important class of heterocycles, 4-Bromo-2-methoxy-5-methylpyridine emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the molecular structure, synthesis, characterization, and applications of this compound. It is intended to serve as a comprehensive resource for researchers and scientists engaged in drug discovery and development, offering insights into the causality behind experimental choices and providing a framework for its effective utilization in the synthesis of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine with the chemical formula C₇H₈BrNO.[3] The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| CAS Number | 1227494-49-6 | [3] |

| SMILES | CC1=CN=C(C=C1Br)OC | [3] |

The bromine atom at the 4-position serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl or heteroaryl moieties.[4][5] The methoxy group at the 2-position and the methyl group at the 5-position modulate the electronic properties of the ring and can influence the binding of the final molecule to its biological target through steric and hydrophobic interactions.

Synthesis of this compound: A Strategic Approach

Hypothetical Synthetic Pathway

A logical synthetic approach would commence with the bromination of 2-methoxy-5-methylpyridine. The electron-donating nature of the methoxy and methyl groups would activate the pyridine ring towards electrophilic substitution.

Caption: Hypothetical synthetic pathway to this compound.

Exemplary Experimental Protocol (Adapted from related pyridine syntheses)

The following protocol is a generalized procedure adapted from the synthesis of similar brominated pyridines and should be optimized for the specific substrate.

Objective: To synthesize this compound via electrophilic bromination of 2-methoxy-5-methylpyridine.

Materials:

-

2-methoxy-5-methylpyridine

-

N-Bromosuccinimide (NBS) or another suitable brominating agent

-

Sulfuric acid or other appropriate solvent/catalyst

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-5-methylpyridine in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.

-

Bromination: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in DCM) to the cooled pyridine solution. The reaction temperature should be carefully monitored and maintained.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimentally validated spectra for this specific compound were not found in the search results, predicted data based on the analysis of structurally similar compounds can provide a useful reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl and methoxy groups. The chemical shifts and coupling constants will be indicative of their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Br) and the overall electronic distribution in the aromatic ring.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 8.1 | H-6 |

| ~ 6.8 | H-3 |

| ~ 3.9 | -OCH₃ |

| ~ 2.3 | -CH₃ |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C-2 |

| ~ 150 | C-6 |

| ~ 140 | C-4 |

| ~ 125 | C-5 |

| ~ 110 | C-3 |

| ~ 53 | -OCH₃ |

| ~ 17 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1250-1000 | C-O stretching (methoxy) |

| Below 800 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Applications in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors

Substituted pyridines are integral components of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in other therapeutic areas.[7][8][9] The pyridine core often serves as a scaffold that can be elaborated to achieve high-affinity binding to the ATP-binding site of kinases.

While specific examples of approved drugs derived from this compound were not identified in the search results, its structure makes it an ideal starting material for the synthesis of kinase inhibitors through reactions like the Suzuki-Miyaura cross-coupling.

Caption: General workflow for the application of this compound in the synthesis of kinase inhibitors.

The Suzuki-Miyaura Cross-Coupling Reaction: A Key Transformation

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[5] In the context of synthesizing kinase inhibitors, it allows for the coupling of the this compound core with a variety of aryl and heteroaryl boronic acids, enabling the exploration of structure-activity relationships (SAR).

Exemplary Protocol for Suzuki-Miyaura Coupling:

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas several times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

Conclusion: A Building Block of Strategic Importance

This compound represents a strategically important intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its well-defined substitution pattern provides a versatile platform for the introduction of diverse functionalities, particularly through robust and reliable cross-coupling methodologies. While detailed, peer-reviewed literature specifically focused on this compound is emerging, its structural motifs are present in numerous patented and researched compounds, underscoring its potential in the development of novel kinase inhibitors and other therapeutic agents. This guide serves as a foundational resource to stimulate further investigation and application of this promising building block in the advancement of medicinal chemistry.

References

- Guidechem. How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ. Accessed January 15, 2026.

- BLD Pharm. This compound. Accessed January 15, 2026.

- Benchchem. A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. Accessed January 15, 2026.

- Biosynth. This compound | 1227494-49-6 | CZB49449. Accessed January 15, 2026.

- PubChem. 5-Bromo-4-methoxy-2-methylpyridine. Accessed January 15, 2026.

- Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Accessed January 15, 2026.

- Fluoromart. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE. Accessed January 15, 2026.

- ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. Accessed January 15, 2026.

- ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1. Accessed January 15, 2026.

- BLD Pharm. 1260504-75-3|4-Bromo-5-(methoxymethoxy)-2-methylpyridine. Accessed January 15, 2026.

- Google Patents.

- Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Accessed January 15, 2026.

- Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Accessed January 15, 2026.

- Organic Chemistry Portal. Suzuki Coupling. Accessed January 15, 2026.

- Benchchem. An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. Accessed January 15, 2026.

- Beilstein Journals.

- Google Patents. WO 2025/109026 A1. Accessed January 15, 2026.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Accessed January 15, 2026.

- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Accessed January 15, 2026.

- Justia Patents.

- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed January 15, 2026.

- Arkat USA. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Accessed January 15, 2026.

- Organic Syntheses. 8 - Organic Syntheses Procedure. Accessed January 15, 2026.

- Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Accessed January 15, 2026.

- Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Accessed January 15, 2026.

- PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Accessed January 15, 2026.

- NIH. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Accessed January 15, 2026.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 15, 2026.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Accessed January 15, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-methoxy-5-methylpyridine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-methoxy-5-methylpyridine

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the core spectroscopic techniques used to characterize the molecular structure of this compound (C₇H₈BrNO), a substituted pyridine derivative relevant in medicinal chemistry and materials science. As direct experimental data for this specific compound is not broadly published, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive analysis. This approach is designed to guide researchers in acquiring and interpreting their own experimental data with a high degree of confidence.

The methodologies described herein are grounded in fundamental spectroscopic theory and reflect standard laboratory practices, ensuring a self-validating system for structural elucidation.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a pyridine ring bearing an electron-withdrawing bromine atom and electron-donating methoxy and methyl groups—give rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay of these substituents is critical for the accurate interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The workflow for a comprehensive analysis logically proceeds from non-destructive techniques that probe the molecular framework (NMR, IR) to a destructive technique that confirms molecular weight and reveals fragmentation patterns (MS).

Caption: Logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework. For pyridine derivatives, the electronegative nitrogen atom significantly influences the chemical shifts of ring protons and carbons, causing them to resonate downfield compared to benzene analogues.[1]

¹H NMR Spectroscopy

Principles & Interpretation

The ¹H NMR spectrum will reveal two signals in the aromatic region corresponding to the protons at the C3 and C6 positions, and two signals in the aliphatic region for the methoxy and methyl protons.

-

Aromatic Protons: The proton at C6 (H-6) is adjacent to the electron-withdrawing nitrogen atom, causing it to be the most deshielded and appear furthest downfield.[2] The proton at C3 (H-3) will appear further upfield. Due to their spatial separation, no significant proton-proton coupling is expected between H-3 and H-6.

-

Substituent Protons: The methoxy (-OCH₃) protons are deshielded by the adjacent oxygen atom. The methyl (-CH₃) protons attached directly to the ring will appear further upfield. Both are expected to be singlets as there are no adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 | ~8.0 - 8.2 | Singlet (s) |

| H-3 | ~7.4 - 7.6 | Singlet (s) |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) |

¹³C NMR Spectroscopy

Principles & Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton.[1] The spectrum for this compound is expected to show seven distinct signals: five for the aromatic carbons and two for the substituent carbons.

-

Ring Carbons: Carbons adjacent to the nitrogen (C2 and C6) are the most deshielded. The carbon atom bonded to the bromine (C4) will have its signal shifted due to the halogen's electronegativity. Carbons bonded to the methoxy (C2) and methyl (C5) groups will also experience shifts.

-

Substituent Carbons: The methoxy carbon (-OCH₃) will appear in the typical range for ether carbons, while the methyl carbon (-CH₃) will be the most upfield signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (-OCH₃) | ~160 - 164 |

| C6 | ~145 - 149 |

| C4 (-Br) | ~138 - 142 |

| C5 (-CH₃) | ~128 - 132 |

| C3 | ~118 - 122 |

| -OCH₃ | ~53 - 56 |

| -CH₃ | ~16 - 19 |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.[1] A spectral width of ~220 ppm is standard.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and apply phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Principles & Interpretation

IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic and substituent groups.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[3][4]

-

Aliphatic C-H Stretch: The C-H bonds of the methoxy and methyl groups will show stretching absorptions just below 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: Aromatic rings exhibit a series of characteristic absorptions in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.[5][6]

-

C-O Stretch: The aryl-alkyl ether linkage will produce a strong, characteristic C-O stretching band.

-

C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern.[3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3000 - 3100 | Weak | Aromatic C-H Stretch |

| 2850 - 2980 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |

| 1550 - 1600 | Medium | Aromatic C=C and C=N Ring Stretch |

| 1450 - 1500 | Medium | Aromatic C=C and C=N Ring Stretch |

| 1200 - 1280 | Strong | Aryl-O Stretch (Asymmetric) |

| 1000 - 1050 | Strong | Aryl-O Stretch (Symmetric) |

| 550 - 650 | Medium | C-Br Stretch |

Experimental Protocol for IR Spectroscopy (ATR)

Objective: To obtain a high-quality infrared spectrum to identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principles & Interpretation

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[7] For this compound, two key features are expected:

-

Nitrogen Rule: The molecule has one nitrogen atom, so its nominal molecular weight is an odd number (201). The molecular ion (M⁺˙) peak will therefore have an odd m/z value.

-

Bromine Isotopic Pattern: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] Therefore, any fragment containing bromine will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units. This is a definitive diagnostic tool.[9]

The molecular ion (m/z 201/203) is expected to undergo fragmentation through the loss of stable radicals or neutral molecules.

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrum Data (EI)

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 201 / 203 | Medium | [M]⁺˙, Molecular ion (⁷⁹Br / ⁸¹Br) |

| 186 / 188 | Strong | [M - •CH₃]⁺, Loss of a methyl radical |

| 170 / 172 | Medium | [M - •OCH₃]⁺, Loss of a methoxy radical |

| 122 | High (Base Peak) | [M - •Br]⁺, Loss of a bromine radical |

Experimental Protocol for Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern of the compound.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injector: Set to 250°C in split mode.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis:

-

Identify the compound's peak in the total ion chromatogram (TIC).

-

Extract the mass spectrum corresponding to that peak.

-

Analyze the spectrum to identify the molecular ion peak (M⁺˙) with its characteristic Br isotopic pattern and the major fragment ions.[10]

-

References

- BenchChem. (2025).

- University of California, Los Angeles. (n.d.).

- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Blog.

- McMurry, J. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.

- McMurry, J. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- LibreTexts. (2024).

- YouTube. (2021).

- BenchChem. (2025).

- LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

- BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.

- HSC Chemistry. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methoxy-5-methylpyridine

This guide provides a comprehensive overview of the essential handling and safety precautions for 4-Bromo-2-methoxy-5-methylpyridine (CAS No. 1227494-49-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data and expert protocols to ensure the safe and effective use of this versatile chemical intermediate. Given the limited specific toxicological data for this compound, this guide establishes a framework of best practices derived from data on structurally related pyridine derivatives.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative.[1] Such compounds are valuable in medicinal chemistry and organic synthesis due to their utility as building blocks for more complex molecules.[3][4][5] The presence of a bromine atom, a methoxy group, and a methyl group on the pyridine ring offers multiple sites for chemical modification.[3][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1227494-49-6 | [1][2][6] |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [2][6] |

| Purity | Typically ≥96% | [6] |

| Appearance | Not explicitly stated, likely a solid or liquid | N/A |

| Storage | Recommended at 2-8°C, under an inert atmosphere, and protected from light | [7] |

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9][10]

The brominated nature of the compound also warrants caution. Some brominated compounds are linked to adverse health effects, including endocrine disruption.[11] Although the toxicity of many brominated flame retardants is considered low, prolonged exposure to even small doses may lead to health issues.[12]

Logical Framework for Risk Assessment

A systematic approach to risk assessment is crucial before handling this compound. The following diagram outlines a decision-making workflow to mitigate potential hazards.

Caption: A workflow for assessing and mitigating risks associated with handling research chemicals.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory. All operations involving this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[8][13]

Engineering Controls

-

Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to control exposure to vapors or dust.[14][15]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[13]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[15]

-

Eye and Face Protection: Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[16][17]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[16]

Experimental Protocols: Handling and Use

The following protocols are designed to ensure the safe execution of experiments involving this compound.

Protocol 1: Weighing and Dispensing

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Grounding: To prevent static discharge, which can be an ignition source with fine powders or flammable solvents, ground and bond all containers and receiving equipment.[14][19]

-

Dispensing: Use spark-free tools for transferring the solid.[14][19] If in solution, use a calibrated syringe or pipette.

-

Containment: Perform all transfers over a tray or secondary containment to catch any spills.

-

Sealing: Keep the container tightly sealed when not in use to prevent atmospheric moisture absorption and potential degradation.[8]

Protocol 2: Spill Response

-

Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: Shut off all potential ignition sources.[10]

-

Containment: For small spills, use an inert absorbent material like sand or vermiculite.[13][19] Do not use combustible materials.

-

Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[20]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Reporting: Report all spills to the laboratory supervisor or safety officer.[15]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Table 2: Storage and Disposal Guidelines

| Aspect | Guideline | Rationale |

| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13][14][15] The container should be tightly closed.[8][13] | Prevents degradation and reduces fire risk. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids.[13][20] | Avoids potentially hazardous chemical reactions. |

| Disposal | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[10][13] Do not pour down the drain.[15] | Protects the environment and ensures regulatory compliance. |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][20]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][16][20]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][20]

Conclusion

This compound is a valuable research chemical. While specific hazard data is limited, a precautionary approach based on the known risks of similar pyridine derivatives is essential for ensuring laboratory safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely utilize this compound in their work.

References

-

Koszelewski, D., et al. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Institutes of Health. [Link]

-

PubChem. 5-Bromo-4-methoxy-2-methylpyridine. [Link]

-

Washington State University. Pyridine Standard Operating Procedure. [Link]

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]

-

PubMed. [Toxicity of selected brominated aromatic compounds]. [Link]

-

RTI International. Brominated Flame Retardants – A Question of Safety. [Link]

Sources

- 1. 1227494-49-6|this compound|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 100367-39-3|4-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 12. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. lobachemie.com [lobachemie.com]

- 20. fishersci.com [fishersci.com]

physical properties of 4-Bromo-2-methoxy-5-methylpyridine

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Molecular Overview and Identification

This compound is a halogenated and substituted pyridine derivative. Pyridine rings are fundamental scaffolds in medicinal chemistry and materials science, and the specific functionalization—a bromine atom, a methoxy group, and a methyl group—provides distinct electronic and steric properties that make it a valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.

Understanding the physical properties of this compound is paramount for its effective use in a laboratory setting. These properties govern critical experimental parameters, including choice of solvent, reaction temperature, purification strategy, and storage conditions.

Compound Identification:

Section 2: Core Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, we can compile its fundamental computed properties and draw empirical context from closely related isomers. The following table summarizes the core data for the target compound and provides experimental data for a structural isomer, 5-Bromo-2-methoxy-4-methylpyridine, for comparative purposes.

| Property | Value for this compound | Value for Isomer: 5-Bromo-2-methoxy-4-methylpyridine | Significance in Research & Development |

| Molecular Weight | 202.05 g/mol [2] | 202.05 g/mol [3] | Essential for stoichiometric calculations in reaction planning and for mass spectrometry analysis. |

| Appearance | Not specified, likely a solid[4] | Solid (usually)[4] | The physical state at room temperature is the first indicator for handling and weighing procedures. |

| Melting Point | Data not available | 33-37°C (lit.)[3] | A critical indicator of purity. A sharp melting range suggests high purity, while a broad range can indicate impurities. |

| Boiling Point | Data not available | 229.6 ± 35.0 °C (Predicted)[3] | Important for purification by distillation, though often performed under vacuum for compounds of this molecular weight to prevent decomposition. |

| Density | Data not available | 1.45 g/mL (Predicted)[3] | Useful for volume-to-mass conversions and in solvent-based separation techniques. |